

4-(Benzyloxy)cyclohexanone: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: 4-(Benzyloxy)cyclohexanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical and chemical properties of **4-(Benzyloxy)cyclohexanone**, a key intermediate in pharmaceutical synthesis.^[1] The document details its chemical identity, physicochemical characteristics, reactivity, and provides a protocol for its synthesis. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized using diagrams.

Chemical Identity

4-(Benzyloxy)cyclohexanone is an organic compound featuring a cyclohexanone ring substituted at the 4-position with a benzyloxy group.^[2] This structure, combining a ketone functional group with a bulky aromatic ether, dictates its chemical behavior and utility in organic synthesis.

Identifier	Value
IUPAC Name	4-(phenylmethoxy)cyclohexan-1-one[3]
CAS Number	2987-06-6[2]
Molecular Formula	C ₁₃ H ₁₆ O ₂ [1][2]
Molecular Weight	204.26 g/mol [1][3]
Synonyms	4-(Phenylmethoxy)cyclohexanone, Cyclohexanone, 4-(Phenylmethoxy)-[2][4]
InChI	InChI=1S/C13H16O2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2[2][3]
InChIKey	FFGVIYUANJAFJS-UHFFFAOYSA-N[3]
SMILES	<chem>c1ccc(cc1)COC1CCC(=O)CC1</chem> [2]
MDL Number	MFCD10697867[1]

Physicochemical Properties

The compound is typically a colorless to light yellow oil or liquid, though it can also be a solid depending on purity and temperature.[1][2][5] It is generally stable under standard room temperature conditions when sealed in a dry environment.[1][5][6]

Property	Value
Physical Form	Light Yellow Oil, Liquid or Solid[1][2][5]
Boiling Point	319.923°C at 760 mmHg[7]
Density	1.07-1.073 g/cm ³ (Predicted)[1][7]
Flash Point	139.072°C[7]
Refractive Index	1.532[7]
Vapor Pressure	0 mmHg at 25°C[7]
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, Methanol[1][8]
Purity	Typically available at 96% or higher[9]

Chemical Properties and Reactivity

The chemical behavior of **4-(Benzyloxy)cyclohexanone** is primarily governed by its ketone functional group.[2]

- **Nucleophilic Addition:** The ketone carbonyl is susceptible to nucleophilic addition reactions, a common transformation for ketones in organic synthesis.[2]
- **Stability:** The compound is stable under standard storage conditions, which involve keeping it in a sealed container at room temperature.[1][2]
- **Synthetic Utility:** It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][2] The benzyloxy group can act as a protecting group for the hydroxyl functionality.

Experimental Protocols

Synthesis of 4-(Benzyloxy)cyclohexanone

A common synthetic route involves the benzylation of a protected 1,4-cyclohexanediol derivative, followed by deprotection to reveal the ketone.[1]

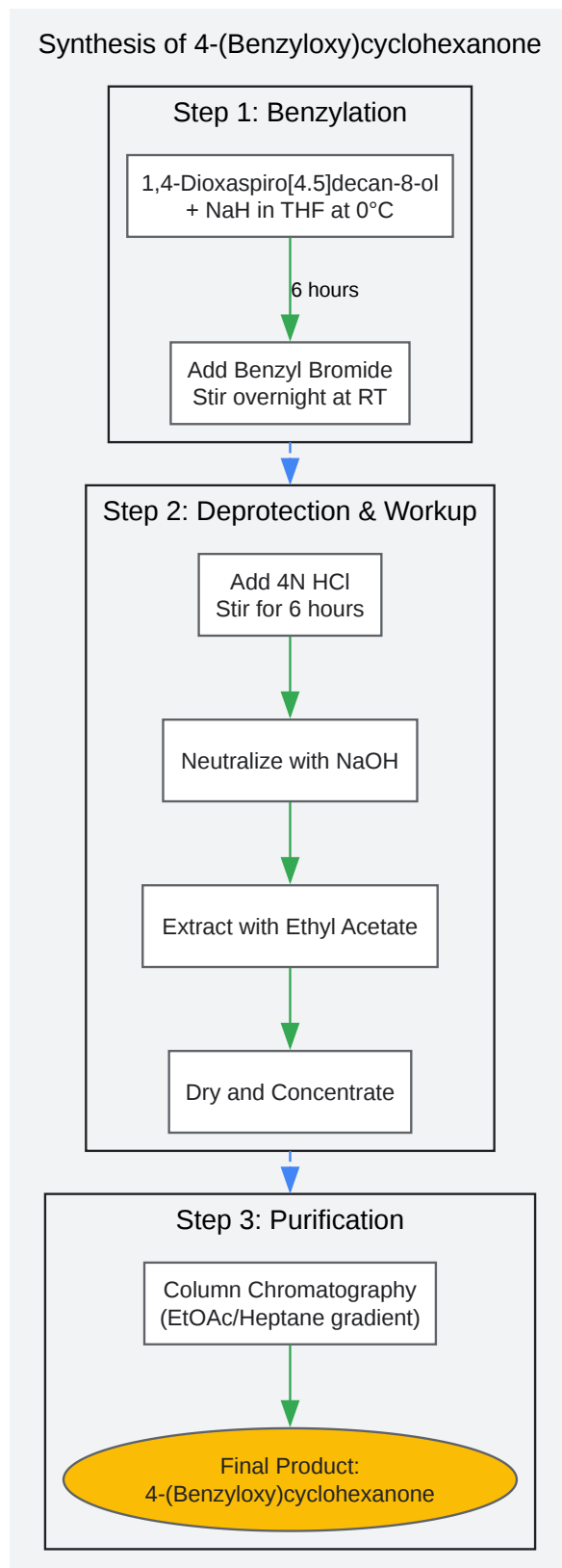
Starting Materials:

- 1,4-Dioxaspiro[4.5]decan-8-ol
- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous Tetrahydrofuran (THF)
- Benzyl bromide
- 4N Hydrochloric acid (HCl) solution
- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:[1]

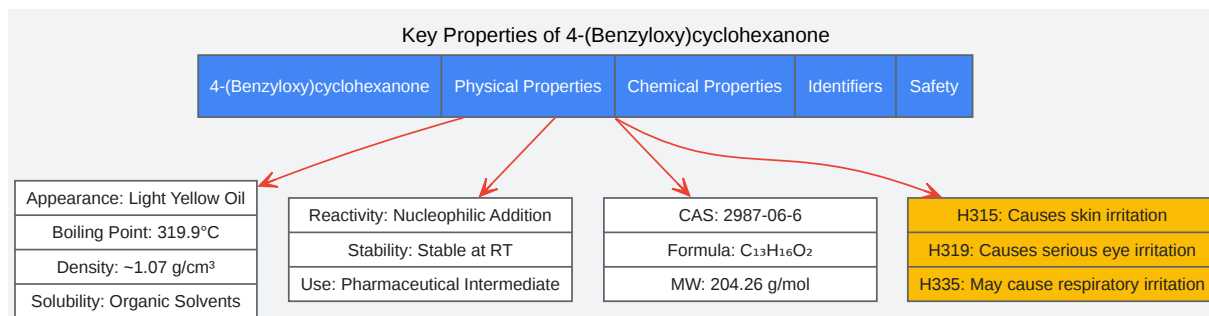
- A solution of 1,4-dioxaspiro[4.5]decan-8-ol (1.0 eq.) in anhydrous THF is cooled to 0°C.
- 60% sodium hydride in mineral oil (1.2 eq.) is slowly added to the solution. The reaction is stirred at this temperature for 6 hours.
- Benzyl bromide (1.1 eq.) is added dropwise to the mixture.
- The reaction mixture is then allowed to warm to room temperature and stirred overnight.
- Following the completion of the reaction, 4N HCl solution is added, and stirring is continued for 6 hours at room temperature to effect deprotection.
- The mixture is neutralized to a pH of approximately 7 with a 4N sodium hydroxide solution.
- The aqueous layer is extracted three times with ethyl acetate.
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The resulting residue is purified by column chromatography (e.g., using a 0 to 30% ethyl acetate/heptane gradient) to yield **4-(Benzyloxy)cyclohexanone** as a light yellow oil.[1]

Mandatory Visualizations



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Caption: Workflow for the synthesis of **4-(Benzyloxy)cyclohexanone**.



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Caption: Summary of **4-(Benzyloxy)cyclohexanone** properties.

Safety and Handling

4-(Benzyloxy)cyclohexanone is associated with several hazard classifications. It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

- Hazard Statements:
 - H302: Harmful if swallowed[3]
 - H315: Causes skin irritation[3][9]
 - H319: Causes serious eye irritation[3][9]
 - H335: May cause respiratory irritation[3][9]
- Signal Word: Warning[9]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

This document is intended for informational purposes for qualified professionals and does not constitute a comprehensive safety data sheet (SDS). Always refer to the official SDS from the supplier before handling this chemical.

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